Magaldrate

Catalog No.
S616562
CAS No.
74978-16-8
M.F
AlHMgO5S+2
M. Wt
164.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magaldrate

CAS Number

74978-16-8

Product Name

Magaldrate

IUPAC Name

aluminum;magnesium;hydroxide;sulfate

Molecular Formula

AlHMgO5S+2

Molecular Weight

164.36 g/mol

InChI

InChI=1S/Al.Mg.H2O4S.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q+3;+2;;/p-3

InChI Key

JIFPTBLGXRKRAO-UHFFFAOYSA-K

SMILES

[OH-].[O-]S(=O)(=O)[O-].[Mg+2].[Al+3]

Synonyms

Bemolan, Gastripan, Gastromol, Gastrostad, Glysan, Hevert-Mag, hydrated magnesium aluminum gel, Lowsium, Magaldrat beta, Magaldrat Heumann, magaldrat von ct, Magaldrat-ratiopharm, magaldrate, Magastron, Magion, Magmed, magnesium aluminate hydrate, Marax, Minoton, moalium hydrate, Prowohl, Riopan, Simaphil

Canonical SMILES

[OH-].[O-]S(=O)(=O)[O-].[Mg+2].[Al+3]

Gastroprotective effects:

Magaldrate has been studied for its potential to protect the gastric mucosa, the lining of the stomach, from various injuries. Research suggests it might achieve this through multiple mechanisms, including:

  • Neutralizing stomach acid: This is the primary mechanism by which Magaldrate acts as an antacid []. It reacts with stomach acid to form magnesium and aluminum salts, reducing acidity and relieving heartburn and indigestion [].
  • Increasing mucus production: Studies in rats have shown that Magaldrate can increase the production of mucus in the stomach, which acts as a protective barrier against harmful substances [].
  • Reducing oxidative stress: Magaldrate might also help reduce the formation of harmful free radicals in the stomach, which can contribute to tissue damage [].

These findings suggest that Magaldrate may have a role in preventing or mitigating the progression of peptic ulcers and other gastrointestinal disorders [, ]. However, further research is needed to confirm these potential benefits and establish the optimal dosages and formulations for specific clinical applications.

Phosphate binding properties:

Magaldrate possesses the ability to bind to phosphate in the intestine. This property has been investigated for its potential applications in managing hyperphosphatemia, a condition characterized by high levels of phosphate in the blood []. Research suggests that Magaldrate can effectively bind dietary phosphate in the gut, preventing its absorption into the bloodstream and potentially lowering blood phosphate levels [].

This research holds promise for individuals with chronic kidney disease, as they often struggle to regulate phosphate levels due to impaired kidney function []. However, further clinical trials are needed to evaluate the long-term efficacy and safety of Magaldrate in managing hyperphosphatemia in humans.

Magaldrate is a hydrated complex of hydroxy magnesium aluminate, primarily utilized as an antacid. Its chemical formula can be represented as Al5Mg10(OH)31(SO4)2xH2O\text{Al}_5\text{Mg}_{10}(\text{OH})_{31}(\text{SO}_4)_2\cdot x\text{H}_2\text{O}, where it typically contains significant amounts of magnesium hydroxide and aluminum hydroxide in its structure. This compound is known for its ability to neutralize stomach acid, providing relief from conditions such as gastroesophageal reflux disease, duodenal ulcers, and gastric ulcers .

Magaldrate works as an antacid by neutralizing excess stomach acid. The magnesium and aluminum cations in the layered structure react with stomach acid (primarily hydrochloric acid, HCl) to form water and chloride salts:

MgAl11(OH)30Cl2•4H2O (s) + 12 HCl (aq) → 11 AlCl3 (aq) + 12 MgCl2 (aq) + 18 H2O (l)

This neutralization process reduces the acidity of the stomach contents, thereby relieving symptoms like heartburn and indigestion.

Physical and Chemical Properties

  • Appearance: White, odorless, tasteless powder [].
  • Melting point: Decomposes upon heating.
  • Boiling point: Not applicable.
  • Solubility: Insoluble in water [].
  • Stability: Stable under normal storage conditions.

Magaldrate reacts with gastric acid (hydrochloric acid) to produce magnesium hydroxide and aluminum hydroxide. The reaction can be summarized as follows:

Magaldrate+2HClMg OH 2+Al OH 3+2H2O\text{Magaldrate}+2\text{HCl}\rightarrow \text{Mg OH }_2+\text{Al OH }_3+2\text{H}_2\text{O}

This reaction occurs rapidly, allowing for immediate antacid effects, while the released aluminum hydroxide acts more slowly, providing sustained relief .

Magaldrate exhibits significant biological activity as an antacid. It works by neutralizing gastric acid, which alleviates symptoms associated with hyperacidity such as heartburn and indigestion. It also has a unique property of releasing aluminum and magnesium ions slowly, which helps maintain a stable pH in the stomach over time .

The compound has been shown to have minimal systemic absorption, leading to a negligible bioavailability. This characteristic reduces the risk of systemic side effects commonly associated with other antacids that are absorbed into the bloodstream .

The synthesis of magaldrate involves several methods, primarily focusing on the reaction between aluminum hydroxide and magnesium compounds in the presence of sulfate ions. One common method includes:

  • Preparation of Aluminum Hydroxide Gel: Aluminum hydroxide is mixed with water to form a gel.
  • Addition of Sulfate: A water-soluble sulfate compound (e.g., aluminum sulfate) is introduced into the mixture.
  • Incorporation of Magnesium Oxide: Magnesium oxide is added while stirring until the reaction completes.
  • Aging: The mixture is allowed to stand for a specified period to promote further reaction and consistency before drying or processing into a powder form .

Magaldrate's primary applications include:

  • Antacid: Used for treating heartburn, acid indigestion, and sour stomach.
  • Gastrointestinal Disorders: Effective in managing duodenal ulcers and gastroesophageal reflux disease.
  • Combination Products: Often combined with simethicone to reduce gas-related discomfort .

Magaldrate can interact with various medications, potentially affecting their absorption and efficacy. Notable interactions include:

  • Decreased Absorption: Magaldrate may reduce the absorption of drugs such as methylene blue, acetaminophen, and tetracyclines.
  • Altered Efficacy: Co-administration with certain medications like alendronic acid may decrease their serum concentrations .

These interactions necessitate careful consideration when prescribing magaldrate alongside other pharmaceuticals.

Several compounds share similarities with magaldrate in terms of their chemical structure or therapeutic use. Below is a comparison highlighting their uniqueness:

CompoundCompositionPrimary UseUnique Features
Aluminum HydroxideAl(OH)₃AntacidRapidly absorbed; may cause constipation
Magnesium HydroxideMg(OH)₂AntacidFast-acting; may cause diarrhea
Calcium CarbonateCaCO₃AntacidProvides calcium; can lead to constipation
SimethiconePolydimethylsiloxaneAnti-flatulentReduces gas buildup; does not neutralize acid

Magaldrate stands out due to its unique combination of aluminum and magnesium hydroxides along with sulfate ions, which allows for both rapid and sustained antacid action without significant systemic absorption .

Magaldrate is characterized by the molecular formula Al₅Mg₁₀(OH)₃₁(SO₄)₂·xH₂O, representing a complex inorganic compound that combines aluminum and magnesium hydroxides with sulfate groups in a precisely defined stoichiometric ratio [1] [2] [3]. The compound exhibits a variable hydration state, denoted by the "x" coefficient for water molecules, which reflects the dynamic nature of water incorporation within the crystal lattice structure [7] [8].

The fundamental molecular composition consists of five aluminum atoms, ten magnesium atoms, thirty-one hydroxide groups, and two sulfate groups, establishing a specific molar ratio that defines the chemical identity of magaldrate [25] [28]. The anhydrous molecular weight of this compound is calculated to be 1097.38 grams per mole, providing the basis for all subsequent analytical determinations [3] [7] [27].

ComponentNumber of atoms/groupsAtomic/Molecular Weight (g/mol)Mass Contribution (g/mol)Percentage (%)
Aluminum (Al)526.98134.9112.29
Magnesium (Mg)1024.31243.0522.15
Hydroxide (OH)3117.01527.2248.05
Sulfate (SO₄)296.06192.1117.51
Water (H₂O)x (variable)18.02VariableVariable

The chemical structure represents a layered hydrotalcite-like arrangement where magnesium and aluminum hydroxide layers are intercalated with sulfate anions and water molecules [24] [31]. This architectural framework contributes to the compound's unique physicochemical properties and its stability under various environmental conditions [6] [15].

Theoretical and Empirical Composition Analysis

Theoretical Composition Calculations

The theoretical composition of magaldrate can be precisely calculated from its molecular formula, yielding specific percentage contributions for each constituent element and functional group [30]. Based on the anhydrous formula Al₅Mg₁₀(OH)₃₁(SO₄)₂, the theoretical aluminum content represents 12.29% by mass, while magnesium constitutes 22.15% of the total molecular weight [1] [3].

The hydroxide groups contribute the largest mass fraction at 48.05%, reflecting the predominant role of these functional groups in the overall structure [19] [27]. Sulfate groups account for 17.51% of the theoretical composition, establishing their significance as structural components rather than merely intercalated ions [25] [28].

Empirical Composition Ranges

Empirical analysis of commercial magaldrate preparations reveals composition ranges that accommodate manufacturing variability and analytical uncertainty [19] [24]. The magnesium hydroxide content typically ranges from 49.2% to 66.6% on a dried basis, while aluminum hydroxide content varies between 32.1% and 45.9% under similar conditions [1] [3] [27].

ParameterTheoretical ValueEmpirical Range (Literature)Reference Standard
Molecular Weight (anhydrous)1097.29 g/mol1097.38 g/molUnited States Pharmacopeia/Indian Pharmacopoeia monographs
Mg(OH)₂ content (dried basis)Calculated from formula49.2 - 66.6%United States Pharmacopeia/Indian Pharmacopoeia specifications
Al(OH)₃ content (dried basis)Calculated from formula32.1 - 45.9%United States Pharmacopeia/Indian Pharmacopoeia specifications
SO₄ content (dried basis)17.51%16.0 - 21.0%United States Pharmacopeia/Indian Pharmacopoeia specifications
Total assay (dried basis)100%90.0 - 105.0%United States Pharmacopeia/Indian Pharmacopoeia specifications

The sulfate content on a dried basis ranges from 16.0% to 21.0%, encompassing the theoretical value and accounting for analytical methodological differences [19] [27] [28]. The total assay typically falls between 90.0% and 105.0% of the theoretical Al₅Mg₁₀(OH)₃₁(SO₄)₂ content, reflecting acceptable pharmaceutical grade purity standards [7] [8] [25].

Structural Variants and Hydration States

Hydration State Variations

Magaldrate exhibits multiple hydration states, with the most commonly encountered forms being the anhydrous compound, monohydrate, and variable hydrates containing different amounts of crystal water [2] [4] [5]. The anhydrous form Al₅Mg₁₀(OH)₃₁(SO₄)₂ represents the base theoretical structure with a molecular weight of 1097.29 grams per mole [7] [8].

The monohydrate form Al₅Mg₁₀(OH)₃₁(SO₄)₂·H₂O is frequently reported in literature with a molecular weight of 1115.31 grams per mole, representing the most stable hydrated form under standard ambient conditions [2] [5] [6]. Commercial preparations often contain variable hydrates designated as Al₅Mg₁₀(OH)₃₁(SO₄)₂·xH₂O, where the water content depends on processing conditions and storage environment [3] [19] [24].

Variant TypeFormulaMolecular Weight (g/mol)Characteristics
Anhydrous formAl₅Mg₁₀(OH)₃₁(SO₄)₂1097.29Base theoretical formula
MonohydrateAl₅Mg₁₀(OH)₃₁(SO₄)₂·H₂O1115.31Most common reported form
Variable hydrateAl₅Mg₁₀(OH)₃₁(SO₄)₂·xH₂OVariableCommercial preparations
Dehydrated form (200°C)Al₅Mg₁₀(OH)₃₁(SO₄)₂ (dried)1097.29Used for assay calculations
Crystal structureLayered hydrotalcite-likeNot applicableLattice-layered complex

Crystal Structure Architecture

The crystal structure of magaldrate exhibits a layered arrangement similar to hydrotalcite-like compounds, where positively charged metal hydroxide layers alternate with negatively charged interlayer regions containing sulfate anions and water molecules [24] [31] [35]. This layered double hydroxide structure creates a stable three-dimensional framework that accommodates the specific stoichiometry observed in the molecular formula [6] [31].

The interlayer spacing and structural stability are influenced by the presence of sulfate anions, which serve as the primary charge-balancing species within the crystal lattice [31] [35]. X-ray diffraction analysis confirms the characteristic d-spacing patterns consistent with layered structures, particularly in the region below 2.57 angstrom units [7] [19] [28].

Metal Oxide Equivalent Content (MgO and Al₂O₃)

Magnesium Oxide Equivalent Calculations

The magnesium oxide equivalent content of magaldrate can be calculated from the ten magnesium atoms present in the molecular formula [20] [21] [23]. Based on theoretical calculations, the MgO equivalent represents 36.73% of the total anhydrous molecular weight, providing a standardized method for expressing magnesium content in oxide form [22] [24].

Commercial magaldrate preparations typically contain MgO equivalent values ranging from 31.18% to 36.73%, reflecting variations in manufacturing processes and analytical methodologies [20] [23] [24]. The MgO content serves as a critical quality control parameter for pharmaceutical applications and provides a basis for comparative analysis between different magaldrate sources [21] [22].

Aluminum Oxide Equivalent Calculations

The aluminum oxide equivalent content corresponds to the five aluminum atoms incorporated within the magaldrate structure [20] [23] [24]. Theoretical calculations indicate an Al₂O₃ equivalent of 23.23% based on the anhydrous molecular formula, establishing a reference value for analytical verification [21] [22].

Metal ComponentNumber of Metal AtomsMetal Atomic Weight (g/mol)Corresponding OxideOxide Molecular Weight (g/mol)Theoretical Oxide Content (%)Typical Range in Commercial Products (%)
Magnesium1024.31MgO40.3136.7331.18 - 36.73
Aluminum526.98Al₂O₃101.9623.2321.03 - 23.23

Commercial preparations demonstrate Al₂O₃ equivalent values ranging from 21.03% to 23.23%, encompassing the theoretical value and accounting for manufacturing variability [20] [23] [24]. These oxide equivalent calculations provide essential data for formulation development and quality assurance in pharmaceutical manufacturing [21] [22].

Theoretical Sulfate Content Analysis

Sulfate Group Distribution and Bonding

The sulfate content in magaldrate derives from two sulfate groups integrated within the crystal structure, contributing 192.11 grams per mole to the total molecular weight [25] [27] [28]. The theoretical sulfate percentage of 17.51% represents the bound sulfate content that participates directly in the layered crystal architecture rather than existing as free ionic species [26] [29] [30].

The majority of sulfate exists in chemically bound form within the interlayer regions of the hydrotalcite-like structure, where it functions as a charge-balancing anion [31] [35]. This structural role distinguishes bound sulfate from soluble sulfate, which represents a minor fraction that can be extracted with water and must be limited to ensure product quality [19] [27] [28].

Analytical Sulfate Content Specifications

Pharmacopeial specifications establish sulfate content ranges from 16.0% to 21.0% on a dried basis, encompassing the theoretical value and accommodating analytical methodology variations [19] [25] [27]. The soluble sulfate content is strictly limited to no more than 1.9%, ensuring that the vast majority of sulfate remains in bound form [28] [8] [23].

Sulfate ParameterValueSignificance
Number of SO₄ groups2Integral to crystal structure
SO₄ molecular weight96.06 g/molStandard molecular weight
Total SO₄ mass in formula192.11 g/molTotal contribution to molecular weight
Theoretical SO₄ percentage17.51%Based on theoretical calculation
Pharmacopeial range (dried basis)16.0 - 21.0%Commercial specification range
Soluble sulfate limit≤ 1.9%Quality control parameter
Bound sulfate contentMajority of total sulfateIndicates proper chemical binding

The crystal lattice of magaldrate exhibits a three-dimensional parallelepiped structure characteristic of layered double hydroxides, with specific lattice parameters that define its geometric organization [5] [6]. The fundamental unit cell is constructed from positively charged brucite-like layers that stack in a periodic arrangement along the crystallographic c-axis [1] [7]. Each unit cell contains aluminum and magnesium cations distributed in octahedral coordination sites, creating a framework where the metal hydroxide layers carry a net positive charge due to the partial substitution of trivalent aluminum cations for divalent magnesium cations [8] [9].

The lattice parameters follow the general formula for hydrotalcite-group minerals, with a-axis dimensions typically ranging from 3.06 to 3.12 Šand c-axis parameters varying between 15.4 and 23.3 Šdepending on the specific polytype and hydration state [10] [11]. The space group symmetry most commonly observed is R-3m for the rhombohedral polytype, which represents the stable configuration under standard conditions [12] [13]. The unit cell volume calculations indicate values between 124 and 191 ų, reflecting the variable hydration and interlayer spacing characteristics of the structure [10] [11].

Lattice ParameterValue RangeTypical ValueUnits
a-axis3.06-3.123.073Å
c-axis15.4-23.323.3Å
Unit Cell Volume124-191189ų
Layer Spacing7.8-8.97.8Å

Hydrotalcite-like Layered Double Hydroxide Structure

Magaldrate belongs to the hydrotalcite supergroup of minerals, specifically classified as a layered double hydroxide with the general formula [(M²⁺₁₋ₓM³⁺ₓ)(OH)₂]ˣ⁺ [14] [7]. The structure consists of positively charged brucite-like layers where magnesium and aluminum cations occupy octahedral sites coordinated by hydroxyl groups [15] [16]. The layer formula for magaldrate corresponds to [(Mg₁₀Al₅)(OH)₃₁]⁵⁺, indicating a cation ratio of Mg:Al = 2:1, which places it within the quintinite group of the hydrotalcite supergroup [7] [9].

The brucite-derived layers maintain the octahedral coordination geometry characteristic of Mg(OH)₂, where each magnesium cation is surrounded by six hydroxyl groups in a regular octahedral arrangement [15] [17]. The substitution of aluminum for magnesium creates a charge imbalance that generates the positive layer charge, requiring interlayer anions for charge neutralization [1] [8]. The octahedral sheet thickness in magaldrate ranges from 2.1 to 2.3 Å, similar to that observed in natural brucite structures [18] [19].

The stacking sequence follows the rhombohedral 3R polytype, which is the most thermodynamically stable configuration for hydrotalcite-group minerals [10] [11]. This arrangement results in ABC stacking of the hydroxide layers, where each subsequent layer is rotated 120° relative to the previous layer, creating the characteristic threefold symmetry observed in powder diffraction patterns [13] [20].

X-ray Diffraction Pattern Analysis

The X-ray diffraction pattern of magaldrate exhibits characteristic features that confirm its hydrotalcite-like structure and provide quantitative structural information [21] . The primary diagnostic criterion established by the United States Pharmacopeia requires that magaldrate's diffraction pattern in the d-spacing region below 0.257 nm (2.57 Å) must conform to the USP Magaldrate Reference Standard [21] [23]. This specification ensures structural consistency and phase purity of pharmaceutical-grade material.

The most intense reflections appear at d-spacings corresponding to the (003), (006), (110), and (113) crystallographic planes [24] [25]. The (003) reflection typically occurs at d ≈ 7.8 Å, representing the basal spacing between hydroxide layers [24] [10]. The (006) reflection appears at d ≈ 3.9 Å, corresponding to the second-order diffraction from the same layer spacing. Additional broad and asymmetric reflections at d-spacings of approximately 2.7, 2.5, and 2.1 Å are attributed to the (102), (105), and (108) planes, respectively [24] [26].

Miller Indices (hkl)d-Spacing (Å)Relative IntensityStructural Assignment
(003)7.8StrongBasal layer spacing
(006)3.9MediumSecond-order basal
(110)1.53MediumIn-plane structure
(113)1.50WeakLayer-plane correlation

The powder diffraction pattern reveals good crystallinity with well-defined peaks, indicating long-range structural order in the layered arrangement [24] . The peak widths and intensities provide information about crystallite size and structural perfection, with typical crystallite dimensions in the range of 20-100 nm based on Scherrer equation analysis [25] [27].

Surface Charge Distribution Analysis

The surface charge distribution in magaldrate exhibits unique characteristics that distinguish it from simple antacid compounds, arising from its layered double hydroxide structure [1] [28]. The positively charged brucite-like layers create an excess positive charge of +5 distributed across the outer gel surfaces of the crystalline particles [1] [29]. This surface charge density results from the isomorphic substitution of Al³⁺ for Mg²⁺ in the octahedral sites, which generates uncompensated positive charges that must be balanced by interlayer anions [28] [7].

The electrostatic interaction between the positively charged surfaces and negatively charged gastric mucus components represents a key mechanism for the compound's enhanced retention time in pharmaceutical applications [1] [30]. The surface charge distribution is non-uniform, with higher charge densities occurring at layer edges and defect sites where coordination environments differ from the bulk structure [30] [31].

Monte Carlo simulations of similar layered hydroxide systems indicate that surface charge density varies with pH conditions and ionic strength of the surrounding medium [29] [31]. The charge distribution patterns show correlation lengths of approximately 1.5-1.7 nm, suggesting organization of charge sites over multiple unit cell dimensions [30] [29]. This spatial organization of surface charges contributes to the selective adsorption properties and interaction mechanisms observed in biological systems.

Water and Sulfate Bridges in Structural Organization

The structural organization of magaldrate is maintained through an intricate network of water and sulfate bridges that connect the positively charged hydroxide layers [3] [32]. The interlayer region contains sulfate anions (SO₄²⁻) and water molecules that serve as structural bridges, providing both charge neutralization and mechanical stability to the layered architecture [2] [33]. These bridging species occupy specific crystallographic sites between the brucite-like layers, creating a three-dimensional hydrogen-bonded network.

The sulfate bridges form through electrostatic interactions with the positively charged layer surfaces and through hydrogen bonding with interlayer water molecules [34] [32]. Each sulfate tetrahedron can coordinate to multiple water molecules, creating extended hydration shells that stabilize the interlayer spacing [34] [35]. The typical coordination environment includes 3-4 water molecules per sulfate anion, forming hydrogen-bonded clusters with O-H···O distances ranging from 2.47 to 2.64 Å [34] [32].

The water bridge network exhibits dynamic behavior with rapid exchange between bound and free water molecules on millisecond timescales [32] [36]. The hydrogen bond strength in these bridges ranges from 15 to 25 kJ/mol, indicating intermediate-strength interactions that provide structural flexibility while maintaining overall stability [32] [33]. The water bridge topology creates percolation pathways through the interlayer region, facilitating ionic transport and dissolution processes critical for pharmaceutical applications.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

163.9210494 g/mol

Monoisotopic Mass

163.9210494 g/mol

Heavy Atom Count

8

Dates

Last modified: 04-14-2024

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